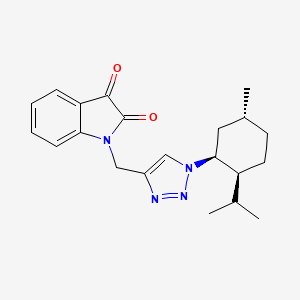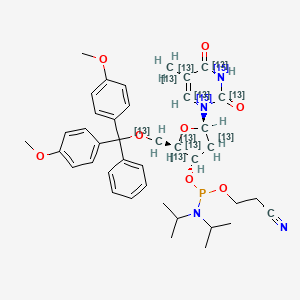
CD33 splicing modulator 1 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CD33 splicing modulator 1 hydrochloride is a compound known for its ability to modulate the splicing of CD33 pre-mRNA
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CD33 splicing modulator 1 hydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
CD33 splicing modulator 1 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
CD33 splicing modulator 1 hydrochloride has a wide range of scientific research applications In chemistry, it is used as a tool to study the splicing mechanisms of pre-mRNA In biology, it helps in understanding the role of CD33 in regulating microglia activityAdditionally, it may have industrial applications in the development of new therapeutic agents targeting CD33-mediated pathways .
Wirkmechanismus
The mechanism of action of CD33 splicing modulator 1 hydrochloride involves the modulation of CD33 pre-mRNA splicing. The compound increases exon 2 skipping in cellular mRNA pools, which affects the expression of CD33. CD33 is a myeloid lineage cell surface receptor that regulates microglia activity. By modulating the splicing of CD33 pre-mRNA, the compound can influence the activity of microglia and potentially impact neurodegenerative disease processes .
Vergleich Mit ähnlichen Verbindungen
CD33 splicing modulator 1 hydrochloride is unique in its ability to modulate CD33 pre-mRNA splicing. Similar compounds include other splicing modulators that target different pre-mRNA sequences or splicing factors. These compounds may have different molecular targets and mechanisms of action, but they share the common feature of influencing mRNA splicing. Examples of similar compounds include herboxidiene and GEX1 compounds, which also modulate splicing but target different pathways .
Eigenschaften
Molekularformel |
C25H26ClFN6O |
|---|---|
Molekulargewicht |
481.0 g/mol |
IUPAC-Name |
3-fluoro-4-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H25FN6O.ClH/c1-16-12-29-24-21(14-30-31(24)15-16)20-8-7-18(11-22(20)26)25(33)32(19-6-4-9-27-13-19)23-17(2)5-3-10-28-23;/h3,5,7-8,10-12,14-15,19,27H,4,6,9,13H2,1-2H3;1H/t19-;/m1./s1 |
InChI-Schlüssel |
PWORZWDKPPZPIN-FSRHSHDFSA-N |
Isomerische SMILES |
CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
Kanonische SMILES |
CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)










